4-Propyl-1,3-oxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

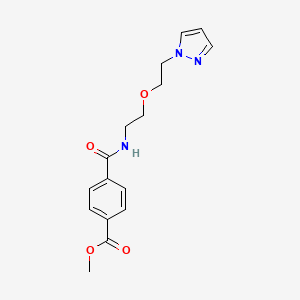

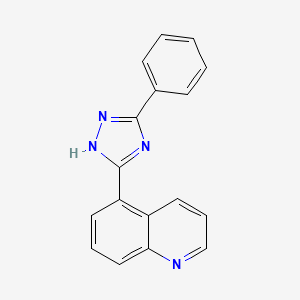

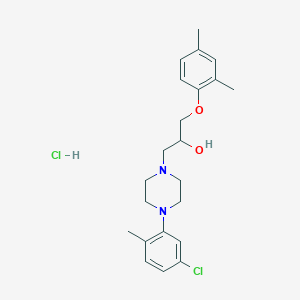

4-Propyl-1,3-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a propyl group and a carboxylic acid group . The oxazole ring contains one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 143-145°C . Its molecular weight is 155.15 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

4-Propyl-1,3-oxazole-5-carboxylic acid serves as a precursor in the synthesis of diverse biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves the use of oxazole derivatives to create peptidomimetics and compounds with triazole scaffolds, which are significant in medicinal chemistry for their potential as turn inducers and HSP90 inhibitors (Ferrini et al., 2015). Similarly, gold-catalyzed oxidation strategies employ oxazole derivatives for the modular synthesis of 2,4-oxazole structures, which are crucial motifs in natural products (Luo et al., 2012).

Material Science and Coordination Chemistry

In material science, oxazoline ligands, closely related to oxazoles, have been widely utilized due to their versatility and straightforward synthesis. These ligands are particularly valuable in transition metal-catalyzed asymmetric syntheses, demonstrating the broad applicability of oxazole derivatives in creating complex molecular architectures (Gómez et al., 1999).

Novel Synthetic Pathways

Research on oxazoles also extends to exploring new synthetic pathways and mechanisms. For example, the synthesis of oxazoles from N-propargylcarboxamides via gold catalysis under mild conditions highlights the potential of oxazole derivatives in developing new synthetic methods. This process allows for the observation of intermediates such as 5-methylene-4,5-dihydrooxazole, offering insights into reaction mechanisms and facilitating the creation of various oxazole derivatives (Hashmi et al., 2004).

Safety and Hazards

Wirkmechanismus

Its potential therapeutic applications warrant investigation, especially considering its oxazole ring structure and associated biological activities . Keep in mind that this information is based on existing knowledge up to my last update in 2021, and recent research may provide additional insights. 🌟🔬 .

Eigenschaften

IUPAC Name |

4-propyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-5-6(7(9)10)11-4-8-5/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAWCOOLDPRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)